3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide
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Overview
Description
Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 2-amino-3-oxo-3-(4-methylphenyl)propanoate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Although structurally different, indole derivatives also show a wide range of biological activities and are used in similar applications.
Uniqueness
Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, imino, and ester functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(18)12-13(15)17(19)8-11(16-12)10-6-4-9(2)5-7-10/h4-8,15,19H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZCXPIUHKIFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN(C1=N)O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355815 |
Source
|
Record name | ZINC00331447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113120-63-1 |
Source
|
Record name | ZINC00331447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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